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Introduction

Olverembatinib (HQP1351) is a novel, orally administered third-generation tyrosine kinase

inhibitor (TKI) that represents a significant advancement in the treatment of chronic myeloid

leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL).[1][2] Developed to overcome the challenges of resistance to earlier-generation TKIs,

Olverembatinib demonstrates potent and broad activity against the BCR-ABL1 fusion protein,

the primary oncogenic driver in these malignancies.[2] Its efficacy is particularly notable against

the T315I "gatekeeper" mutation, which confers resistance to all first- and second-generation

TKIs.[2][3] Beyond its primary target, Olverembatinib exhibits a multi-kinase inhibitory profile,

suggesting its potential utility in other cancers such as gastrointestinal stromal tumors (GIST).

[4][5] This technical guide provides an in-depth exploration of the cellular pathways modulated

by Olverembatinib, supported by preclinical and clinical data, detailed experimental

methodologies, and visual diagrams of the core mechanisms.

Primary Mechanism of Action: Potent Inhibition of
the BCR-ABL1 Kinase
The cornerstone of Olverembatinib's therapeutic effect is its function as a highly potent, ATP-

competitive inhibitor of the BCR-ABL1 kinase.[2] The constitutively active BCR-ABL1 kinase

drives uncontrolled cell proliferation and survival by phosphorylating a multitude of downstream
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substrates.[1] Olverembatinib binds with high affinity to the ATP-binding site of the BCR-ABL1

kinase domain, effectively blocking this catalytic activity.[1][5]

A key structural feature distinguishing Olverembatinib is its ability to bind effectively to both

the active (DFG-in) and inactive (DFG-out) conformations of the ABL1 kinase domain.[6] This is

a critical advantage over the TKI ponatinib, which primarily binds to the non-phosphorylated,

inactive conformation.[6] The T315I mutation is known to stabilize the active DFG-in

conformation, which may explain why Olverembatinib is effective in cases of T315I-mediated

ponatinib resistance.[6]
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Diagram 1: Olverembatinib blocking the ATP-binding site of BCR-ABL1 kinase.

Core Downstream Signaling Pathways
By inhibiting the catalytic function of BCR-ABL1, Olverembatinib effectively shuts down the

aberrant signaling cascades that are essential for the survival and proliferation of leukemic

cells.[1] Preclinical and clinical studies have identified several critical downstream pathways

that are suppressed upon Olverembatinib treatment.
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STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key substrate

of BCR-ABL1. Its phosphorylation and subsequent activation are crucial for CML cell

survival. Olverembatinib treatment, particularly in combination with chemotherapy, leads to

synergistic inhibition of STAT5 phosphorylation.[7]

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is

a central regulator of cell growth, survival, and metabolism. Olverembatinib has been

shown to inhibit this pathway in precursor B-cell ALL models, contributing to its anti-

proliferative effects.[8]

RAS/MAPK Pathway: This pathway, which includes ERK1/2, is critical for cell division and

proliferation. Olverembatinib treatment results in the decreased phosphorylation of ERK1/2,

disrupting this pro-growth signaling axis.[7]

SRC Kinase Pathway: SRC family kinases are involved in cell adhesion, growth, and

differentiation and are also activated by BCR-ABL1. Olverembatinib-mediated inhibition of

this pathway contributes to its overall anti-leukemic activity.[8]

CRKL: Phosphorylation of the adaptor protein CRKL is a well-established and direct

biomarker of BCR-ABL1 kinase activity. A decrease in CRKL phosphorylation has been

observed in peripheral blood mononuclear cells from patients treated with Olverembatinib,

confirming target engagement in a clinical setting.[8]
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Diagram 2: Downstream signaling pathways inhibited by Olverembatinib.

Cellular Consequences of Pathway Inhibition
The blockade of pro-survival signaling culminates in potent anti-leukemic cellular responses,

primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][9]
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Induction of Apoptosis: By disrupting essential survival signals, Olverembatinib leads to the

induction of apoptosis.[1] This is achieved by modulating the balance of the Bcl-2 family of

proteins. Studies combining Olverembatinib with chemotherapeutic agents have shown a

significant decrease in the levels of anti-apoptotic proteins like MCL-1, BCL-2, and BCL-xL,

alongside an increase in pro-apoptotic proteins such as BAX and PUMA.[7] This shift

ultimately leads to the activation of executioner caspases, like caspase-3, and the cleavage

of substrates such as PARP, dismantling the cell.[8]

Cell Cycle Arrest: Preclinical models have demonstrated that Olverembatinib treatment

enhances cell cycle arrest, preventing leukemic cells from progressing through the division

cycle and thereby halting their expansion.[8][9][10]
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Diagram 3: Cellular outcomes of Olverembatinib treatment.

Broader Kinase Inhibition Profile
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Olverembatinib's activity extends beyond BCR-ABL1, classifying it as a multi-kinase inhibitor.

[2][8] This broader profile is relevant for its application in other malignancies.

KIT and PDGFRA: The drug targets c-KIT and PDGFRA tyrosine kinases, which are known

drivers in the pathogenesis of GISTs.[4][5] This activity forms the basis for its investigation in

TKI-resistant, succinate dehydrogenase (SDH)-deficient GIST.[8][11]

FLT3, FGFR1, and PDGFRα: At low nanomolar concentrations (<10 nM), Olverembatinib
shows inhibitory activity against these kinases.[8] This is significant as mutations in these

genes are implicated in other hematologic malignancies, including acute myeloid leukemia

(AML), suggesting a wider anti-leukemic potential for Olverembatinib.[8]

Quantitative Data Summary from Clinical Trials
The clinical efficacy of Olverembatinib has been demonstrated across multiple studies in

heavily pretreated patient populations.

Table 1: Efficacy in Chinese Patients with T315I-Mutant CML (Phase I/II)[6]

Patient Cohort
3-Year
Cumulative
CCyR*

3-Year
Cumulative
MMR**

3-Year PFS*** 3-Year OS****

Chronic Phase
(CP-CML)

69% 56% 92% 94%

Accelerated

Phase (AP-CML)
47% 45% - -

*CCyR: Complete Cytogenetic Response, **MMR: Major Molecular Response, ***PFS:

Progression-Free Survival, ****OS: Overall Survival

Table 2: Efficacy in Heavily Pretreated CML/Ph+ ALL (Phase Ib, NCT04260022)[6][12][13]
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Patient Cohort CCyR Rate MMR Rate

All Evaluable CP-CML ~61% ~42%

Prior Ponatinib

Resistance/Intolerance
~58% ~37%

Prior Asciminib Resistance 50% 33%

| Resistant to Both Ponatinib & Asciminib | - | 27% |

Table 3: Efficacy as Second-Line Therapy in Non-T315I CML (ASH 2024)[14]

Patient Cohort CCyR Rate MMR Rate

Resistant/Intolerant to 1
Prior TKI

74.1% 40.6%

| Pretreated with 2nd-Gen TKI First-Line | 78.9% | 43.5% |

Table 4: Efficacy in TKI-Resistant, SDH-Deficient GIST (NCT03594422)[11]

Efficacy Endpoint Result

Partial Response (PR) 25% (5 of 20 patients)

| Clinical Benefit Rate (CBR) in patients treated >4 cycles | 93.8% (15 of 16 patients) |

Key Experimental Methodologies
The elucidation of Olverembatinib's mechanism of action relies on a suite of standardized

preclinical and clinical research protocols.

In Vitro Assays:

Cell Proliferation and Viability Assays: Ph+ ALL cell lines (e.g., SUP-B15) are treated with

Olverembatinib for a defined period (e.g., 72 hours), and proliferation is measured to

assess anti-proliferative effects.[7]
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Apoptosis Assays: Drug-induced apoptosis is quantified using flow cytometry to measure

markers like Annexin V staining.[7]

Western Blotting: This technique is the cornerstone for mechanism of action analysis. It is

used to evaluate the phosphorylation status of BCR-ABL1 and its downstream targets (p-

STAT5, p-AKT, p-ERK1/2) and to measure changes in the expression levels of apoptosis-

related proteins (Bcl-2 family, cleaved caspases).[7]

In Vivo Models:

Xenograft/Allograft Models: Human CML cells (e.g., Ba/F3 cells expressing BCR-ABL1

variants) are implanted into immunocompromised mice.[8][10] The mice are then treated

with Olverembatinib to evaluate its effect on tumor regression and overall survival.[8][10]

Clinical Trial Protocols:

Study Design: Phase I/II trials typically involve dose-escalation cohorts to determine the

maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), which for

Olverembatinib was established at 40 mg every other day (QOD).[10]

Primary Endpoints: Efficacy is primarily assessed by Major Cytogenetic Response (MCyR)

in CML-CP patients and Major Hematologic Response (MaHR) in CML-AP patients.[3]
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Diagram 4: A typical preclinical experimental workflow for Olverembatinib.

Conclusion

Olverembatinib operates through a multifaceted mechanism centered on the potent and

broad-spectrum inhibition of the BCR-ABL1 kinase. By binding to both active and inactive
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kinase conformations, it effectively overcomes resistance mechanisms, including the

formidable T315I mutation. This primary action triggers the shutdown of critical downstream

signaling pathways—including the STAT5, PI3K/AKT, and MAPK pathways—leading to robust

anti-leukemic effects characterized by the induction of apoptosis and cell cycle arrest. Its

additional activity against other oncogenic kinases like KIT, PDGFRA, and FLT3 broadens its

therapeutic potential. The strong clinical data in heavily pretreated and resistant patient

populations underscore the significance of Olverembatinib as a powerful and well-tolerated

therapeutic option, addressing a critical unmet need in the management of CML and other

related malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

2. researchgate.net [researchgate.net]

3. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in
the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential
- [ascentage.com]

4. AACR 2023 | Ascentage Pharma Presents Results from Three Studies Underscoring
Exploratory Efforts in Potential New Indications - BioSpace [biospace.com]

5. What is Olverembatinib used for? [synapse.patsnap.com]

6. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance
or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]

7. ashpublications.org [ashpublications.org]

8. Olverembatinib in chronic myeloid leukemia—review of historical development, current
status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

9. Olverembatinib for the treatment of chronic myeloid leukemia in chronic phase - Haque -
Annals of Blood [aob.amegroups.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1192932?utm_src=pdf-body
https://www.benchchem.com/product/b1192932?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-olverembatinib
https://www.researchgate.net/publication/358805567_Olverembatinib_First_Approval
https://www.ascentage.com/ascentage-pharma-announces-phase-i-ii-data-of-olverembatinib-hqp1351-published-in-the-journal-of-hematology-oncology-further-validating-the-drugs-best-in-class-potential/
https://www.ascentage.com/ascentage-pharma-announces-phase-i-ii-data-of-olverembatinib-hqp1351-published-in-the-journal-of-hematology-oncology-further-validating-the-drugs-best-in-class-potential/
https://www.ascentage.com/ascentage-pharma-announces-phase-i-ii-data-of-olverembatinib-hqp1351-published-in-the-journal-of-hematology-oncology-further-validating-the-drugs-best-in-class-potential/
https://www.biospace.com/aacr-2023-ascentage-pharma-presents-results-from-three-studies-underscoring-exploratory-efforts-in-potential-new-indications
https://www.biospace.com/aacr-2023-ascentage-pharma-presents-results-from-three-studies-underscoring-exploratory-efforts-in-potential-new-indications
https://synapse.patsnap.com/article/what-is-olverembatinib-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC12106115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12106115/
https://ashpublications.org/blood/article/142/Supplement%201/5882/500843/Olverembatinib-HQP1351-Enhances-Antitumor-Effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC12532375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12532375/
https://aob.amegroups.org/article/view/9513/html
https://aob.amegroups.org/article/view/9513/html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for
patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter
phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

11. ascopubs.org [ascopubs.org]

12. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in
Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]

13. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in
Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]

14. Live from ASH 2024 | First Dataset of Olverembatinib as Second-Line Therapy in
Patients with Non-T315I-Mutant CP-CML Presented in Oral Report [prnewswire.com]

To cite this document: BenchChem. [Cellular Pathways and Molecular Mechanisms Affected
by Olverembatinib Treatment: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1192932#cellular-pathways-affected-by-
olverembatinib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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